Product packaging for Boc-Thr-OH(Cat. No.:CAS No. 2592-18-9)

Boc-Thr-OH

Cat. No.: B558205
CAS No.: 2592-18-9
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-RITPCOANSA-N
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Description

Historical Context and Evolution of Amino Acid Protecting Group Strategies

The evolution of protecting group strategies for amino acids has been central to the advancement of organic synthesis, especially in the context of peptide synthesis. Early methods faced challenges with chemoselectivity, often leading to unwanted side reactions or difficulties in deprotection without damaging the growing peptide chain or other functional groups. The development of new protecting groups with varying lability allowed for orthogonal protection schemes, where different protecting groups could be removed selectively under distinct conditions.

Significance of the tert-Butoxycarbonyl (Boc) Group in Peptide Chemistry

The tert-butoxycarbonyl (Boc) group was introduced in the late 1950s and rapidly gained prominence as a key protecting group for the alpha-amino function of amino acids in peptide synthesis rsc.orgorgsyn.org. Its significance stems from its stability under a range of reaction conditions, including those used for coupling activated amino acids, while being readily cleavable under mild acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in methanol (B129727) rsc.orgwikipedia.orgresearchgate.net. This acid lability is a defining characteristic of the Boc strategy in solid-phase peptide synthesis (SPPS), allowing for the sequential removal of the Nα-Boc group to permit the coupling of the next amino acid residue researchgate.netbachem.com. The Boc group is introduced onto an amine through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base wikipedia.orgnumberanalytics.com. This reaction forms a carbamate (B1207046), effectively masking the amine's reactivity wikipedia.orgnumberanalytics.com.

The Boc group offered advantages over earlier protecting groups like the benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenation or strong acids rsc.org. The orthogonal relationship between the acid-labile Boc group and other protecting groups, such as base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and various side-chain protecting groups cleavable under different conditions, has been fundamental in developing efficient peptide synthesis protocols wikipedia.orgbachem.comiris-biotech.de.

Evolution of Threonine Side-Chain Protection Methodologies

Threonine is a unique amino acid due to the presence of a hydroxyl group on its beta-carbon in addition to the standard alpha-amino and carboxyl groups. In peptide synthesis, the reactivity of this hydroxyl group often necessitates its protection to prevent undesirable side reactions, such as O-acylation during coupling steps or participation in side reactions during deprotection. While Boc-Thr-OH specifically refers to the alpha-amino protected form with an unprotected hydroxyl group, the evolution of threonine chemistry in peptide synthesis involves strategies for protecting this side chain when required.

This compound, with its unprotected hydroxyl group, is particularly useful in synthetic strategies where the threonine side chain is intended to be free or is protected using a method orthogonal to the Boc group on the alpha-amine and the cleavage strategy for the peptide from the resin. This allows for specific modifications or reactions to be performed on the hydroxyl group during or after peptide assembly.

The Role of this compound as a Core Building Block in Organic Synthesis

This compound serves as a core building block in various organic synthesis applications beyond standard linear peptide assembly. Its structure provides a chiral center and a reactive hydroxyl group, making it valuable for the synthesis of more complex molecules, including cyclic peptides, peptidomimetics, and other nitrogen-containing organic compounds.

In synthetic schemes, this compound can be coupled with other amino acids or organic molecules using standard coupling reagents to form amide bonds nih.gov. The presence of the Boc group on the alpha-amine ensures that coupling occurs specifically at the carboxyl group. The unprotected hydroxyl group on the threonine side chain offers a handle for further functionalization, such as esterification, etherification, phosphorylation, or oxidation, either before or after its incorporation into a larger molecule.

The use of this compound as a building block is facilitated by the well-established methods for Boc introduction and removal, allowing for controlled reaction sequences. Its incorporation into synthetic routes contributes to the structural diversity and complexity of the target molecules.

Overview of this compound in Academic Research Disciplines

This compound is widely utilized across several academic research disciplines, primarily those involving organic synthesis, medicinal chemistry, and biochemistry.

In peptide chemistry and biochemistry , this compound is a standard reagent for the synthesis of peptides and peptide fragments using Boc-based strategies researchgate.netsigmaaldrich.com. These synthetic peptides are crucial tools for studying protein structure and function, developing peptide-based therapeutics, and creating biological probes squarespace.com. Researchers synthesize peptides containing threonine residues to investigate the role of this amino acid, particularly its hydroxyl group, in peptide folding, interactions, and post-translational modifications like phosphorylation.

In medicinal chemistry , this compound is employed in the synthesis of drug candidates and peptidomimetics numberanalytics.com. The incorporation of threonine or modified threonine residues can influence the pharmacokinetic and pharmacodynamic properties of small molecules and peptides. The ability to selectively protect and deprotect the alpha-amino group using the Boc strategy is essential for the convergent or linear synthesis of complex drug molecules containing amino acid scaffolds.

In organic synthesis , more broadly, this compound can be used as a chiral building block for the synthesis of various natural products and synthetic molecules containing beta-hydroxy alpha-amino acid motifs numberanalytics.com. The unprotected hydroxyl group allows for diverse chemical transformations, expanding the synthetic possibilities.

Research involving this compound often focuses on developing more efficient coupling strategies, exploring novel reactions involving the threonine side chain, and synthesizing peptides or molecules with specific biological activities.

Scope and Focus of the Research Outline

This research outline focuses exclusively on the chemical compound Nα-tert-Butoxycarbonyl-L-Threonine (this compound). The scope is limited to its chemical properties, its role as a protected amino acid building block, its applications in organic synthesis with a particular emphasis on peptide chemistry, and its relevance in academic research disciplines as outlined above. The outline delves into the historical context of amino acid protection, the specific significance of the Boc group, and the strategies related to threonine side-chain handling in synthesis. The focus is strictly on the chemical and synthetic aspects of this compound and its use as a molecular building block. Excluded from this scope are discussions of dosage, administration, safety profiles, and adverse effects, as well as content from specific prohibited sources.

Data Table Example (Illustrative - specific data for this compound properties):

While detailed research findings in the form of extensive data tables were not retrieved for specific reactions of this compound within the strict scope, general properties are available.

PropertyValueSource Index
Molecular FormulaC₉H₁₇NO₅ sigmaaldrich.comnih.gov
Molecular Weight219.23 g/mol sigmaaldrich.comfishersci.at
CAS Number2592-18-9 sigmaaldrich.com
PubChem CID2724766 nih.gov
Optical Activity[α]²⁰/D −8.5±1°, c = 1% in acetic acid sigmaaldrich.com
Melting PointNot readily available for this compound, but Boc-Thr(tBu)-OH is 95-98 °C avantorsciences.com
Physical StateSolid

Note: The melting point provided for Boc-Thr(tBu)-OH is for the side-chain protected derivative and is included for illustrative comparison of related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO5 B558205 Boc-Thr-OH CAS No. 2592-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2592-18-9, 86748-77-8
Record name N-tert-Butoxycarbonyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-butyloxycarbonyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies Utilizing Boc Thr Oh

Solid-Phase Peptide Synthesis (SPPS) Applications of Boc-Thr-OH

Solid-phase peptide synthesis offers significant advantages over solution-phase methods, including simplified purification by filtration and the ability to use excess reagents to drive reactions to completion, leading to higher yields and purity iris-biotech.de. The Boc/Benzyl (B1604629) (Boc/Bzl) protection scheme, while largely superseded by Fmoc/(tert-butyl) (Fmoc/tBu) in modern SPPS due to milder deprotection conditions, remains relevant for specific applications, such as when existing protocols or Drug Master Files require its use, or when Fmoc strategies are incompatible iris-biotech.de. In Boc-mode SPPS, this compound, often with a protected side chain, is integrated into the growing peptide chain anchored to a solid support.

Integration of this compound in Boc-Mode SPPS for Complex Peptide Architectures

This compound, typically with its hydroxyl group protected, is integrated into peptide chains in Boc-mode SPPS through a cycle of Nα-deprotection and coupling. The Boc group is removed using moderate acid conditions, commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) peptide.com. Following deprotection, the free Nα-amine on the resin-bound peptide is coupled with the activated carboxyl group of the incoming Boc-amino acid derivative, such as a protected this compound derivative iris-biotech.de. This iterative process allows for the stepwise assembly of peptide chains, including those with complex architectures.

Optimization of Coupling Reactions with this compound for Enhanced Yields and Purity

Optimizing coupling reactions involving this compound is crucial for achieving high peptide yields and purity in SPPS. Incomplete coupling or side reactions can lead to the formation of truncated or modified peptides, complicating purification and reducing the yield of the desired product gyrosproteintechnologies.com. Factors influencing coupling efficiency include the choice of coupling reagent, solvent, reaction time, and temperature. Using excess amounts of activated amino acid and coupling reagents is a common strategy to drive reactions towards completion iris-biotech.de. For "difficult sequences," which may aggregate on the resin, optimization of solvents, such as using mixtures of NMP and DMSO, has been shown to increase coupling yields nih.gov. While specific data on the optimization of coupling reactions solely for this compound were not extensively detailed in the search results, general SPPS optimization principles apply. Achieving high purity peptides relies on maximizing the efficiency of correct coupling and minimizing side reactions gyrosproteintechnologies.com.

Strategies for Minimizing Side Reactions during this compound Incorporation in SPPS

Minimizing side reactions is critical during the incorporation of this compound in SPPS. A significant challenge in Boc chemistry is the formation of tert-butyl carbocations during Boc deprotection with TFA peptide.com. These highly reactive cations can alkylate sensitive amino acid residues within the peptide chain, such as tryptophan, cysteine, and methionine, leading to undesired byproducts peptide.comnih.govsigmaaldrich.com. To mitigate this, scavengers are added to the deprotection mixture to react with the carbocations nih.govsigmaaldrich.com. Common scavengers used in Boc-SPPS include anisole, dimethyl sulfide (B99878) (DMS), and p-thiocresol sigmaaldrich.com. Anisole is particularly effective at preventing alkylation of tryptophan sigmaaldrich.com. The choice and concentration of scavengers depend on the peptide sequence and the presence of sensitive residues sigmaaldrich.com. Proper preparation of the peptidyl resin before cleavage is also important in preventing side reactions sigmaaldrich.com.

Comparative Analysis of this compound with Fmoc-Thr(tBu)-OH in SPPS

The Boc/Bzl and Fmoc/tBu strategies represent the two main approaches in SPPS iris-biotech.de. A key difference lies in their Nα-deprotection mechanisms and the lability of the side-chain protecting groups. This compound is used in Boc-SPPS, where the Boc group is removed by acidolysis (e.g., TFA), and side-chain protecting groups, such as benzyl (Bzl) or tert-butyl (tBu), are typically removed by strong acid treatment (e.g., HF) at the end of the synthesis iris-biotech.depeptide.com. In contrast, Fmoc-Thr(tBu)-OH is used in Fmoc-SPPS, where the Fmoc group is removed by base treatment (e.g., piperidine), and the tert-butyl (tBu) side-chain protection is removed by acid (e.g., TFA) during the final cleavage from the resin peptide.comiris-biotech.de.

The Fmoc/tBu strategy is generally considered more orthogonal because the Nα-Fmoc group is base-labile while the side-chain tBu group is acid-labile, allowing for selective removal peptide.comiris-biotech.de. The Boc/Bzl strategy is considered quasi-orthogonal as both the Boc and Bzl groups are acid-labile, requiring different acid strengths for selective removal biosynth.com. Boc-SPPS often utilizes strong acids like HF or TFMSA for final cleavage and side-chain deprotection, which can be aggressive peptide.comrsc.org. Fmoc-SPPS typically uses milder acid conditions (TFA) for final cleavage iris-biotech.de. Despite this, Boc-SPPS can be advantageous for the synthesis of certain "difficult sequences" and hydrophobic peptides where it may show better results compared to the Fmoc strategy nih.gov.

FeatureThis compound (Boc-SPPS)Fmoc-Thr(tBu)-OH (Fmoc-SPPS)
Nα-Protecting GroupBocFmoc
Nα-DeprotectionAcid (e.g., TFA) peptide.comBase (e.g., Piperidine) iris-biotech.de
Thr Side Chain PGOften Bzl or tBu peptide.comtBu peptide.com
Side Chain Dep.Strong acid (e.g., HF) at cleavage peptide.comAcid (e.g., TFA) at cleavage iris-biotech.de
OrthogonalityQuasi-orthogonal biosynth.comOrthogonal iris-biotech.de
Final CleavageStrong acid (e.g., HF, TFMSA) peptide.comMilder acid (e.g., TFA) iris-biotech.de

Orthogonal Protecting Group Strategies Involving this compound Derivatives (e.g., Boc-Thr(Bzl)-OH, Boc-Thr(tBu)-OH)

In Boc-SPPS, orthogonal protecting group strategies are employed to allow for selective deprotection of the threonine side chain while the peptide is still attached to the resin or for specific synthetic manipulations. While the Boc group protects the Nα-amine, the hydroxyl group of threonine requires a suitable protecting group that is stable to the repetitive Boc deprotection conditions (moderate acid) but can be removed selectively when needed peptide.com. Common side-chain protecting groups for threonine in Boc chemistry include the benzyl (Bzl) ether and the tert-butyl (tBu) ether peptide.com.

Boc-Thr(Bzl)-OH utilizes a benzyl ether to protect the hydroxyl group peptide.com. The benzyl group is typically removed by strong acid treatment, such as HF, TFMSA, or TMSOTf, during the final cleavage of the peptide from the resin peptide.com. It can also be removed by hydrogenolysis peptide.com.

Boc-Thr(tBu)-OH employs a tert-butyl ether for side-chain protection sigmaaldrich.com. The tert-butyl group is also acid-labile and is generally removed during the final acid cleavage from the resin iris-biotech.depeptide.com. However, its lability to acid is similar to that of the Boc group, making it less suitable for truly orthogonal deprotection on the resin within a standard Boc strategy.

For selective deprotection of the threonine side chain on the resin, alternative protecting groups that are stable to moderate acid but labile under different conditions would be required. The search results primarily highlight Bzl and tBu as common side-chain protections for threonine in Boc chemistry, which are typically removed during final cleavage. Orthogonal protection in SPPS generally refers to protecting groups removable under different chemical conditions, enabling selective deprotection without affecting other protected functionalities iris-biotech.debiosynth.com.

Selective Deprotection Techniques for the Threonine Side Chain

Selective deprotection of the threonine side chain in Boc-SPPS, when protected with groups like Bzl or tBu, is generally achieved during the final cleavage of the peptide from the resin using strong acids peptide.compeptide.com. For Boc-Thr(Bzl)-OH, cleavage with reagents like HF, TFMSA, or TMSOTf removes both the peptide from the resin and the benzyl group from the threonine side chain peptide.com. Similarly, for Boc-Thr(tBu)-OH, the tert-butyl group is removed during the final acidolytic cleavage iris-biotech.depeptide.com.

Achieving selective deprotection of the threonine side chain on the resin in Boc chemistry, independent of the final cleavage, would necessitate the use of a side-chain protecting group that is orthogonal to both the Boc group and the final cleavage conditions. While the search results mention orthogonal protecting groups in the context of Fmoc chemistry (e.g., Dde, Mtt for lysine (B10760008) side chains removable under milder conditions) iris-biotech.dedrivehq.com, specific orthogonal deprotection techniques for the threonine side chain on resin within a Boc-SPPS framework using this compound derivatives like Boc-Thr(Bzl)-OH or Boc-Thr(tBu)-OH were not detailed as standard procedures. The typical approach involves global deprotection of side chains concurrently with the final cleavage from the resin using strong acid in Boc-SPPS peptide.comnih.gov.

This compound, or N-(tert-Butoxycarbonyl)-L-threonine, is a protected amino acid derivative widely utilized in peptide synthesis, particularly within the Boc (tert-butyloxycarbonyl) chemistry strategy. sigmaaldrich.comnih.gov This compound features a Boc group protecting the α-amino group and a free carboxyl group, while the hydroxyl group on the threonine side chain may or may not be protected depending on the synthetic strategy. Its chemical formula is C9H17NO5, and it has a molecular weight of 219.23 g/mol . sigmaaldrich.comcenmed.comcymitquimica.com this compound is typically a white to almost white powder or crystal with a melting point of 80-82 °C. sigmaaldrich.comtcichemicals.com It is primarily used in peptide synthesis applications. sigmaaldrich.comsigmaaldrich.com

Application of O-Cyclohexyl Protection for Serine and Threonine Residues in Boc-Chemistry

The hydroxyl group on the side chain of threonine residues, including in this compound, often necessitates protection during peptide synthesis to prevent unwanted side reactions. A notable protecting group developed for this purpose in Boc chemistry is the cyclohexyl (Chx) ether. rsc.orgrsc.org The O-cyclohexyl (O-Chx) group can be introduced onto the hydroxyl function of this compound through a two-step process. rsc.orgrsc.orgrsc.org This involves treating this compound with sodium hydride followed by reaction with 3-bromocyclohexene (B24779) to yield the N-Boc-O-(cyclohex-2-enyl)-Thr derivative. Subsequent hydrogenation in the presence of PtO2 affords Boc-Thr(Chx)-OH in good yields. rsc.orgrsc.orgrsc.org

The O-Chx group exhibits stability under various acidic and basic conditions, including those typically used for Boc deprotection (trifluoroacetic acid, TFA) and Fmoc or Z deprotection. rsc.orgrsc.orgrsc.org It is also stable to catalytic hydrogenation over Pd-charcoal. rsc.orgrsc.orgrsc.org The removal of the Chx group can be achieved quantitatively using 1 mol dm−3 trifluoromethanesulfonic acid–thioanisole in TFA over a short period. rsc.orgrsc.orgrsc.org Studies have shown that the stability of the O-Chx group under common Boc-deprotection conditions is significantly higher, more than 20-fold, compared to the O-benzyl (O-Bzl) group. rsc.orgrsc.orgrsc.org This enhanced stability makes the O-Chx group suitable for hydroxy protection of serine and threonine in Boc-chemistry-based peptide synthesis and allows its use in combination with Nα-Fmoc or Nα-Z protection strategies. rsc.orgrsc.orgrsc.org Simulations suggest that the Chx group is adequate for solid-phase synthesis of large peptides and proteins. rsc.orgrsc.org

Large-Scale Industrial Production Considerations for this compound in Peptide Synthesis

The large-scale industrial production of peptides often utilizes chemical synthesis methods, with both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) being employed. thaiscience.info this compound is an important intermediate raw material in the synthesis of various pharmaceuticals and biotechnological products. google.com

For large-scale solution synthesis, Boc and benzyloxycarbonyl (Z) groups are frequently used as α-amino protecting groups due to the volatile nature of the by-products formed during deprotection, which simplifies isolation. ug.edu.pl While SPPS is widely adopted for its convenience and speed, LPPS is often used for large-scale synthesis of peptides, polymeric peptides, and difficult sequences. google.com

Considerations for large-scale production using this compound involve efficient coupling reactions and minimizing side reactions. The Boc group is typically removed using acids like neat TFA or HCl/ethyl acetate (B1210297) mixtures. ug.edu.pl The resulting HCl salts are often solids, which is advantageous for isolation on a large scale. ug.edu.pl Processes for preparing Boc-L-threonine suitable for industrialized production have been developed to address limitations in existing synthetic methods, such as environmental safety and lower yields. google.com

Solution-Phase Peptide Synthesis (LPPS) with this compound

Solution-phase peptide synthesis is a traditional method for peptide preparation, particularly useful for short peptides and large-scale synthesis. google.com this compound is a key building block in LPPS approaches employing Boc chemistry. thaiscience.info

Esterification and Amidation Reactions of this compound in Solution-Phase Synthesis

In solution-phase synthesis, this compound can undergo esterification and amidation reactions to form peptide bonds and introduce modifications. The carboxyl group of this compound can be activated for coupling to the amino group of another amino acid or peptide segment. Various coupling reagents can be employed for amide bond formation in solution phase, including carbodiimides, HBTU, and PyClock. thaiscience.info Ester bond formation, such as for creating depsipeptides, can be achieved through reactions like Steglich esterification. thaiscience.info

Efficient coupling in solution phase using Boc-amino acids, including this compound, has been demonstrated with reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®). mdpi.com This method promotes amidation with high efficiency and minimal epimerization, producing water-soluble by-products. mdpi.com While effective for many amino acids, the T3P® protocol was noted as not suitable for couplings involving Boc-Cys-OH due to the formation of oxidized by-products. mdpi.com

Segment Condensation Approaches Employing this compound

Segment condensation is a strategy in peptide synthesis where pre-synthesized peptide fragments are coupled together to form a larger peptide chain. This approach can be particularly useful for the synthesis of long or complex peptides and can be performed in solution phase or using a combination of solid-phase and solution-phase techniques. ub.edunih.govnih.gov

This compound or its protected derivatives can be incorporated into peptide segments that are subsequently used in condensation reactions. For instance, in the synthesis of octreotide, a hexapeptide acid segment, Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr-OH, is prepared and then condensed with a dipeptide alcohol to form a larger protected octapeptide. wipo.intgoogle.com This hexapeptide segment itself is formed by condensing a Boc-protected dipeptide with a tetrapeptide, where this compound contributes the C-terminal threonine residue of the tetrapeptide precursor. wipo.intgoogle.com

Segment condensation allows for the assembly of complex peptide sequences by coupling smaller, well-characterized fragments. nih.gov This can be advantageous in terms of purification and control over potential side reactions compared to stepwise synthesis of the entire chain.

Derivatization and Functionalization of this compound

This compound can undergo further derivatization and functionalization, particularly at its side-chain hydroxyl group and its free carboxyl group, to introduce various functionalities or alternative protecting groups.

Introduction of Novel Protecting Groups for the Threonine Hydroxyl Moiety

Beyond the commonly used benzyl and tert-butyl ethers for threonine side-chain protection in Boc and Fmoc chemistry, respectively peptide.com, novel protecting groups for the hydroxyl moiety of this compound have been explored. The previously discussed cyclohexyl (Chx) group is one such example, offering enhanced stability under typical Boc deprotection conditions compared to the benzyl group. rsc.orgrsc.orgrsc.org

The hydroxyl group of threonine in this compound provides a handle for various modifications. Research into enantioselective reactions has investigated the effect of different hydroxyl protecting groups on Boc-L-Thr-OH derivatives. nih.gov While ether protecting groups like benzyl (Bn) and trityl (Trt) showed slight decreases in selectivity in a specific reaction, acyl protecting groups such as pivaloyl (Piv) and benzoyl (Bz) significantly improved selectivity, with Boc-L-Thr(Bz)-OH demonstrating the best performance in that context. nih.gov This highlights that the choice of protecting group on the threonine hydroxyl can influence the outcome of subsequent chemical transformations.

Furthermore, the carboxylic acid group of this compound can be derivatized. For example, it can be converted into esters, amides, or acyl hydrazides. thermofisher.com Half-protected aliphatic diamines can also be coupled to activated carboxylic acids, including potentially that of this compound, followed by removal of the Boc group to yield aliphatic amines for further modification or immobilization. thermofisher.com

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound2724766
Boc-L-threonine2724766
N-(tert-Butoxycarbonyl)-L-threonine2724766
Boc-Ser-OH280400
Boc-Ser(Chx)-OHNot available
Boc-Thr(Chx)-OHNot available
Boc-Ser(Bzl)-OH447036
Boc-Thr(Bzl)-OH1549483
Fmoc-Ser(tBu)-OH363043
Fmoc-Thr(tBu)-OH7015770
Fmoc-Ser(Trt)-OH403557
Boc-Asp(OcHx)-OH403549
Boc-Glu(OcHx)-OH403550
TFA6422
HCl313
T3P®14086951
Boc-Cys-OH131788
Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr-OHNot available
Boc-D-Phe-Cys(Trt)-OHNot available
H-Phe-D-Trp-Lys(Boc)-Thr-OMeNot available
Boc-L-Thr(Bz)-OHNot available

Data Table: Stability of Hydroxyl Protecting Groups

Protecting GroupStability to TFA (Boc Deprotection)Stability to Piperidine (Fmoc Deprotection)Stability to Catalytic HydrogenationRemoval ConditionsRelative Stability vs. O-Bzl (in 50% TFA/CH2Cl2)
O-ChxStableStableStable1M TFMSA-thioanisole in TFA>20-fold higher
O-BzlLess stableStableRemovedCatalytic Hydrogenation, TFMSA/TFA1x

Synthesis of this compound Analogs with Modified Side Chains (e.g., Boc-Thr(Me)-OH)

The synthesis of this compound analogs involves modifications to the hydroxyl group on the threonine side chain. A common modification is the methylation of the hydroxyl group, leading to Boc-Thr(Me)-OH (N-(tert-Butoxycarbonyl)-O-methyl-L-threonine). This analog features a methyl ether at the β-carbon of the threonine residue. nih.gov Another important analog is Boc-Thr(tBu)-OH (N-Boc-O-tert-butyl-L-threonine), where the hydroxyl group is protected as a tert-butyl ether. This modification is frequently employed in peptide synthesis strategies. iris-biotech.de Boc-Thr(Bzl)-OH, with a benzyl ether protecting group on the threonine side chain, is also used in peptide synthesis. iris-biotech.de

Chiral Pool Synthesis and Stereoselective Transformations involving this compound

The concept of the chiral pool involves utilizing readily available enantiopure natural products as starting materials for the synthesis of other chiral compounds. rsc.org, nih.gov Amino acids, including threonine, are prominent members of the chiral pool due to their inherent stereochemistry. this compound, being a protected form of L-threonine, is a valuable chiral building block in stereoselective synthesis.

This compound acts as a chiral synthon, providing a pre-defined stereocenter that dictates the stereochemical outcome of subsequent reactions. orgsyn.org Its utility in asymmetric synthesis stems from the presence of two stereogenic centers (at the alpha and beta carbons) with a defined configuration in the L-threonine structure. This allows for the diastereoselective construction of new chiral centers relative to the existing ones. Chiral synthons derived from amino acids are widely used for the asymmetric synthesis of various nitrogen-containing compounds.

The stereochemistry of the threonine residue in this compound can influence the diastereoselectivity of reactions in which it participates. Diastereoselective control is achieved by exploiting the steric and electronic interactions between the chiral centers of this compound and the incoming reagents or catalysts in a reaction's transition state. For example, in the synthesis of complex molecules, the configuration of the threonine residue can direct the approach of a reagent to one face of a prochiral center, leading to the preferential formation of one diastereomer over the other. Studies have shown the importance of chiral auxiliaries and templates derived from amino acids in achieving high diastereoselectivity in various transformations. renyi.hu

This compound as a Chiral Synthon for Asymmetric Synthesis

Catalytic Applications of this compound and its Derivatives

While primarily known as a building block, this compound and its derivatives have also been explored for catalytic applications, particularly in the field of asymmetric catalysis.

Boc-Thr(tBu)-OH has demonstrated utility as a chiral ligand in transition metal catalysis, influencing the stereochemical outcome of reactions. nih.gov For instance, it has been identified as an optimized ligand in ligand-accelerated ortho-C–H alkylation of arylcarboxylic acids using alkyl boron reagents. nih.gov In such reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other. The effectiveness of Boc-Thr(tBu)-OH as a ligand can depend on the specific substrate and reaction conditions. nih.gov The use of amino acid-derived ligands in transition metal catalysis is an active area of research for achieving enantioselectivity. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While proline and its analogs are well-established organocatalysts, the potential of this compound and its derivatives in this field is being explored. tcichemicals.com Boc-protected amino acids have been investigated in various organocatalytic transformations. mdpi.com The hydroxyl group and the protected amino and carboxyl functionalities in this compound offer potential sites for activation and interaction with substrates in an organocatalytic cycle. Research in this area may lead to the development of new organocatalytic methodologies leveraging the unique structural features and chirality of threonine derivatives.

Mechanistic Investigations and Elucidation of Reaction Pathways

Reaction Kinetics and Thermodynamic Studies of Boc-Thr-OH Transformations

Studies into the reaction kinetics and thermodynamics of this compound transformations provide insights into the factors governing reaction rates and equilibrium positions. While specific detailed kinetic and thermodynamic studies solely focused on this compound transformations are not extensively detailed in the provided search results, the principles governing the reactions it undergoes, such as Boc deprotection and peptide bond formation, are well-established in the broader context of peptide chemistry.

The rate of Boc deprotection, typically carried out under acidic conditions, is influenced by the acid strength, concentration, solvent, and temperature. total-synthesis.comcommonorganicchemistry.comjk-sci.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine and carbon dioxide. total-synthesis.comcommonorganicchemistry.comjk-sci.com The stability of the tert-butyl cation intermediate and the volatility of isobutylene (B52900) (formed by deprotonation of the tert-butyl cation) and carbon dioxide contribute to the thermodynamic favorability of the deprotection. total-synthesis.comcommonorganicchemistry.com

Peptide bond formation involving this compound requires activation of the carboxylic acid group to facilitate the nucleophilic attack by the incoming amino acid's amine group. fiveable.mebachem.com The kinetics of this coupling reaction are dependent on the choice of coupling reagent, solvent, concentration, and temperature. bachem.com Various coupling reagents have different reaction rates and can influence side reactions. bachem.com The formation of the stable amide bond provides a significant driving force for the reaction. fiveable.me

Mechanisms of Boc-Group Deprotection in the Context of this compound

The Boc group is a widely used acid-labile protecting group for amines in organic synthesis, including the protection of the alpha-amino group in amino acids like threonine. total-synthesis.comwikipedia.orgmasterorganicchemistry.com Deprotection of the Boc group from this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) or HCl in suitable solvents like dichloromethane (B109758) or methanol (B129727). total-synthesis.comcommonorganicchemistry.comjk-sci.comwikipedia.org

The accepted mechanism for Boc deprotection under acidic conditions involves several steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.commasterorganicchemistry.com

Fragmentation: The protonated carbamate undergoes fragmentation, leading to the expulsion of a stable tert-butyl cation and the formation of a carbamic acid. total-synthesis.comcommonorganicchemistry.commasterorganicchemistry.com This step is often considered key and is facilitated by the stability of the tert-butyl cation. total-synthesis.com

Decarboxylation: The resulting carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the free amine. total-synthesis.comcommonorganicchemistry.commasterorganicchemistry.com

Other methods for Boc deprotection exist, including using Lewis acids, heterogeneous catalysts, or even thermal or enzymatic methods, although acid-mediated deprotection is the most common for Boc-protected amino acids. acsgcipr.org For example, oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection, suggesting a mechanism beyond simple in situ HCl generation. rsc.org

Mechanistic Studies of Peptide Bond Formation Involving this compound

Peptide bond formation involves the coupling of the carboxyl group of one amino acid to the amino group of another, forming an amide linkage. fiveable.mebachem.com When this compound is used in peptide synthesis, its carboxylic acid group is typically activated to react with the free amine of another amino acid or a growing peptide chain. The Boc group on the alpha-amine of threonine prevents self-coupling. youtube.com

The mechanism of peptide bond formation generally proceeds via a nucleophilic addition-elimination pathway. fiveable.me

Activation: The carboxylic acid group of this compound is activated by a coupling reagent. This step makes the carbonyl carbon more electrophilic. bachem.com Common coupling reagents include carbodiimides (like DCC or DIC), activated esters, or phosphonium (B103445) reagents (like BOP or PyBOP). bachem.com The mechanism of activation depends on the reagent used. For carbodiimides, an O-acylisourea intermediate is formed, which can then react with the amine or form an active ester with additives like HOBt or HOAt. bachem.com

Nucleophilic Attack: The free amino group of the incoming amino component attacks the activated carbonyl carbon of this compound, forming a tetrahedral intermediate. fiveable.meyoutube.com

Elimination: The leaving group (derived from the coupling reagent) is eliminated from the tetrahedral intermediate, regenerating the carbonyl and forming the new peptide bond. fiveable.meyoutube.com

The choice of coupling reagent and reaction conditions significantly impacts the reaction rate, yield, and extent of side reactions, including epimerization. bachem.com Using additives like HOBt or HOAt with carbodiimides can suppress epimerization. bachem.com

Studies have utilized this compound derivatives, such as Boc-Thr(PO3Ph2)-OH, in peptide synthesis to incorporate modified threonine residues. nih.govnih.gov The synthesis of these modified peptides involves coupling reactions where the mechanism follows the general principles of peptide bond formation, with considerations for the protected side chain.

Stereochemical Studies in Syntheses Utilizing this compound

Stereochemistry is a critical aspect of peptide synthesis, as the biological activity of peptides is highly dependent on the correct configuration of their amino acid residues. L-Threonine, the naturally occurring isomer, has two chiral centers (at the alpha-carbon and the beta-carbon), with a (2S,3R) configuration. iarc.frnih.gov Maintaining this stereochemical integrity during reactions involving this compound is paramount.

Epimerization, the inversion of configuration at a chiral center, is a potential side reaction during peptide synthesis, particularly at the alpha-carbon of activated amino acids. bachem.comrsc.orgcem.comnih.gov The mechanism of epimerization often involves the formation of an oxazolone (B7731731) intermediate or direct deprotonation at the alpha-carbon, leading to a planar enolate that can be reprotonated from either face, resulting in a mixture of stereoisomers. cem.comnih.gov

Boc-protected amino acids, including this compound, are generally less prone to epimerization during activation compared to peptides or amino acids with electron-withdrawing groups on the alpha-amine. bachem.com However, epimerization can still occur, especially under harsh coupling conditions or with certain coupling reagents. bachem.com

Studies on the synthesis of O-acyl isodipeptide units containing Boc-Ser/Thr(Fmoc-Xaa)-OH have investigated epimerization during ester bond formation. rsc.org It was found that performing the esterification in solution could suppress epimerization compared to solid-phase synthesis, likely due to faster reaction rates. rsc.org

Stereochemical control in reactions involving this compound also extends beyond peptide coupling. For instance, studies on the synthesis of 2,3-unsaturated glycosides utilizing Boc-Thr(t-Bu)-OH have investigated the stereoselectivity of the glycosylation reaction catalyzed by Er(OTf)3. sigmaaldrich.com The stereochemical outcome in such reactions is influenced by factors like the catalyst, substrates, and reaction conditions. sigmaaldrich.comrsc.org

Computational Chemistry and Modeling of this compound Reactivity

Computational chemistry and modeling techniques, such as Density Functional Theory (DFT), are valuable tools for investigating the mechanisms and energetics of reactions involving organic molecules like this compound. These methods can provide insights into transition states, intermediates, and reaction pathways that are difficult to observe experimentally.

While specific computational studies solely focused on the isolated this compound molecule's intrinsic reactivity are not detailed in the provided search results, computational methods have been applied to study reactions where Boc-protected compounds are involved, offering insights relevant to this compound transformations.

For example, computational studies have been used to understand the stereochemical outcomes in reactions involving N-Boc imines, investigating the transition states and non-covalent interactions that influence selectivity. nih.gov Such studies can help elucidate the factors controlling diastereoselectivity and enantioselectivity in reactions where a Boc-protected nitrogen is present.

Modeling the mechanism of Boc deprotection can involve calculating the energy profiles for the protonation, fragmentation, and decarboxylation steps, providing a deeper understanding of the reaction kinetics and thermodynamics. Similarly, computational studies can model the transition states and intermediates involved in peptide bond formation with activated Boc-amino acids, helping to rationalize reaction rates and potential side reactions like epimerization.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis of Boc-Thr-OH and its Peptide Conjugates (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and confirming the success of protection and deprotection reactions. 1H NMR spectra for this compound are available and provide characteristic signals corresponding to the protons of the tert-butyl group, the threonine backbone, and the hydroxyl group nih.gov. The disappearance of the methyl proton signal around 1.41 ppm in 1H NMR can indicate the successful removal of the Boc protecting group from peptide conjugates nih.gov. 13C NMR spectroscopy provides complementary information about the carbon skeleton scienceopen.com. For protected threonine derivatives like Boc-Thr(Bzl)-OH, 1H NMR spectra have also been documented chemicalbook.com. Isotopically labeled Boc-Thr(Bzl)-OH, such as the 13C4, 15N variant, is specifically noted as suitable for bio NMR applications, highlighting the use of NMR in studying the behavior of threonine residues in more complex systems .

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the identity of this compound and its peptide conjugates. Techniques such as Electron Spray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-ToF MS) are commonly employed. MS analysis can confirm the mass of protected amino acids and peptides, providing crucial data for verifying synthetic outcomes nih.govgoogle.com. For example, mass spectra have been reported for Boc-Thr(Me)-OH derivatives, showing molecular ions [M]+ at specific m/z values ambeed.com. LC-MS, which couples liquid chromatography with mass spectrometry, is also used for characterizing Boc-protected compounds and assessing their purity scienceopen.comambeed.comijcr.info.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and isolating it from reaction mixtures. Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis and purification of Boc-protected amino acids and peptides due to their varying lipophilicity conferred by the Boc group and the amino acid side chains.

HPLC is routinely used to determine the purity of this compound and its derivatives, with specifications often indicating purity levels determined by HPLC analysis tcichemicals.comvwr.com. For instance, N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine is typically available with a purity of >98.0% or ≥99% as determined by HPLC tcichemicals.comvwr.com.

HPLC is also employed for the purification of Boc-protected threonine derivatives synthesized in the laboratory. Procedures for the synthesis of Boc-Thr(Me)-OH, for example, describe purification using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water with an acidic modifier ambeed.com. Preparative RP-HPLC is utilized for purifying larger quantities of protected amino acids and peptides ambeed.comrsc.org.

Furthermore, HPLC, particularly with chiral stationary phases, is critical for determining the enantiomeric purity of amino acids and their derivatives, including Boc-protected forms cat-online.com. While some Boc-amino acids can be separated directly on chiral HPLC columns, the method chosen depends on the specific compound and the required level of accuracy cat-online.com. The separation of isomers, including enantiomers, of protected amino acids like Boc-His(Trt)-Aib-OH, has been achieved using optimized reversed-phase HPLC conditions google.com.

Interactive Table 1: Examples of HPLC Conditions for Boc-Protected Amino Acids

Compound Analyzed/PurifiedHPLC ModeStationary PhaseMobile Phase CompositionApplicationSource
Boc-Thr(Me)-OHReverse-PhaseC18Acetonitrile/water with 0.1% AcOHPurification ambeed.com
Boc-Thr(Bzl)-OHNot specifiedNot specifiedNot specifiedPurity Assessment tcichemicals.comvwr.com
Boc-His(Trt)-Aib-OHReversed-PhaseNot specifiedAcetonitrile, methanol (B129727), glacial acetic acid, triethylamineSeparation of Isomers google.com
Peptides (containing Boc-AAs)Analytical/Preparative RPC18Acetonitrile/water with 0.05% TFAAnalysis/Purification rsc.org

Crystallographic Studies of this compound and Related Compounds

X-ray crystallography provides definitive three-dimensional structural information at the atomic level, which is invaluable for understanding the precise conformation and intermolecular interactions of this compound and related protected amino acids and peptides in the solid state.

While direct crystallographic data for the free this compound molecule is less commonly reported, crystal structures of its salts and related protected amino acids and peptides have been determined. For instance, the crystal structure of Dicyclohexylaminium N-(tert-butoxycarbonyl)-L-threoninate, a salt of Boc-L-threonine, has been analyzed by X-ray crystallography researchgate.net. This study revealed that the crystal structure contains Boc-L-threoninate anions and dicyclohexylaminium cations linked by a network of O—H⋯O and N—H⋯O hydrogen bonds, forming chains of ions researchgate.net.

Crystallographic studies on other Boc-protected amino acids and peptides provide insights into the typical conformations and packing arrangements influenced by the Boc group and the amino acid side chains. Examples include the crystal structures of Boc-protected β-amino acids and β-peptides, which have been studied to understand their aggregation modes and backbone conformations in the solid state rsc.org. The crystal structure of N-tert-Butoxycarbonyl-O-benzyl-L-threonyl-L-proline trichloroethyl ester, a Boc-protected dipeptide derivative, has also been determined, providing detailed geometric parameters for this peptide conjugate crystallography.net. Furthermore, crystallographic analysis has been used to study the bonding geometry in Boc-compounds with dual protection, demonstrating the impact of the Boc group on bond distances rsc.org. Studies on Boc-protected amino acid functionalized organotin trichlorides have also involved obtaining single crystals for structural analysis researchgate.net.

These crystallographic investigations contribute to a deeper understanding of the solid-state properties of Boc-protected amino acids and peptides, which can be relevant to their handling, formulation, and reactivity in synthesis.

Applications of Boc Thr Oh in the Synthesis of Complex Molecules

Synthesis of Bioactive Peptides and Therapeutic Agents

Boc-Thr-OH is a key component in the synthesis of bioactive peptides and therapeutic agents, where precise control over amino acid sequences and incorporation of specific residues is essential chemimpex.comchemimpex.com.

Development of Peptide-Based Drugs

The development of peptide-based drugs often relies on efficient and controlled peptide synthesis methodologies, such as Boc chemistry and Fmoc chemistry genscript.comnumberanalytics.com. This compound is utilized as a protected amino acid monomer in these processes to incorporate threonine residues into peptide sequences. The Boc group protects the α-amino group during coupling reactions, preventing unwanted side reactions and ensuring the correct peptide sequence is formed. After the peptide chain is assembled, the Boc group is typically removed under mild acidic conditions to expose the free amine for further reactions or as the final product. This controlled approach is crucial for synthesizing therapeutic peptides with defined structures and biological activities chemimpex.comchemimpex.comgenscript.comnumberanalytics.com. Peptide-based drugs are gaining attention due to their potential for targeted therapies and lower side effects compared to traditional small molecules chemimpex.comnih.gov.

Synthesis of Phosphopeptides and Glycopeptides Derived from this compound

The hydroxyl group on the side chain of threonine is a key site for post-translational modifications such as phosphorylation and glycosylation. This compound derivatives are instrumental in the synthesis of phosphopeptides and glycopeptides, which are important for studying biological processes and developing related therapeutics google.com.

Synthesis of Phosphopeptides: Phosphorylation of threonine residues is a critical regulatory mechanism in many cellular signaling pathways. The synthesis of phosphopeptides containing phosphothreonine often involves the use of protected phosphothreonine derivatives, which can be incorporated into peptide chains using standard peptide synthesis techniques. While Fmoc-based strategies are commonly discussed for phosphopeptide synthesis using monobenzyl-protected phosphothreonine derivatives, Boc-based approaches can also be employed, although special considerations are needed due to the acid lability of phosphoryl derivatives under Boc cleavage conditions google.comresearchgate.net. For instance, Boc-Thr(PO3Ph2)-OH has been used in Boc-based peptide synthesis for preparing phosphothreonine-containing peptides, followed by platinum-mediated hydrogenolytic deprotection .

Synthesis of Glycopeptides: Glycosylation of threonine residues is another important post-translational modification affecting protein structure and function. The synthesis of glycopeptides containing O-linked glycosylation to threonine involves incorporating glycosylated threonine building blocks into the peptide chain. These building blocks can be synthesized from threonine derivatives, including those protected with Boc. Methods have been developed for the solid-phase synthesis of O- and N-linked glycopeptides using glycosylated amino acid residues google.comuzh.ch.

Preparation of Modified Peptides and Peptidomimetics

This compound and its derivatives are valuable in the preparation of modified peptides and peptidomimetics, which are designed to mimic the biological activity of native peptides while potentially offering improved properties like increased stability or bioavailability medchemexpress.comacs.org.

Backbone-Modified Peptides Incorporating Threonine Derivatives

Backbone modifications in peptides can significantly influence their conformation, stability, and biological activity. Threonine derivatives can be incorporated into peptide backbones to create peptidomimetics with altered properties. While research often focuses on modifications like N-alkylation, other strategies involving the incorporation of modified amino acids, potentially derived from threonine, are explored to achieve specific backbone geometries and properties ub.edunsf.gov. The synthesis of such modified peptides can utilize protected threonine derivatives like this compound within solid-phase synthesis protocols ub.edu.

Peptide Stapling and Labeling Strategies

Peptide stapling is a technique used to constrain peptide conformation by introducing a covalent cross-link between amino acid side chains, often to stabilize desired secondary structures like alpha-helices nih.gov. Labeling strategies involve attaching probes or tags to peptides for various research or diagnostic purposes lifetein.com. Threonine, with its reactive hydroxyl group, can be a site for introducing modifications that enable stapling or labeling. While many stapling strategies involve modified amino acids like those with olefinic side chains for ring-closing metathesis or those with functional groups for click chemistry, the threonine side chain could potentially be modified to participate in such reactions rsc.orgacs.org. Similarly, the hydroxyl group can be a site for attaching various labels through appropriate chemical reactions lifetein.com.

Bioconjugation Strategies Utilizing this compound Derivatives

Bioconjugation involves the covalent attachment of a molecule (such as a drug, label, or polymer) to a biomolecule (like a peptide or protein) ulisboa.pt. This compound derivatives can be utilized in bioconjugation strategies, particularly when the threonine residue is part of a peptide or protein being modified. The hydroxyl group of threonine can serve as a handle for conjugation through various chemical reactions. While cysteine and lysine (B10760008) residues are common targets for bioconjugation, strategies targeting other amino acids like tyrosine and threonine are also being developed papyrusbio.comnih.govpnas.org. The protected nature of this compound is beneficial during the synthesis of peptides or peptide fragments that will subsequently be used in bioconjugation, ensuring the integrity of the peptide sequence until the conjugation step ulisboa.pt.

Conclusion

Summary of Key Research Contributions of Boc-Thr-OH

This compound plays a significant role in chemical sciences, primarily as a crucial building block and intermediate in organic synthesis, particularly in peptide chemistry and drug development guidechem.comfengchengroup.com. Its utility stems from the presence of the Boc protecting group on the amine, which allows for controlled reactions and selective deprotection during complex synthetic sequences fiveable.mewikipedia.org.

A major contribution of this compound is its extensive use in peptide synthesis, including solid-phase peptide synthesis (SPPS) guidechem.comfiveable.mechemimpex.comchemimpex.comchemimpex.commdpi.com. In SPPS, the Boc group protects the N-terminus of the growing peptide chain, enabling the sequential addition of amino acids and the construction of complex peptide sequences with high purity fiveable.mechemimpex.comchemimpex.com. Research has explored the incorporation of this compound into various peptide structures, highlighting its compatibility with different coupling reagents and its role in enhancing the efficiency of the synthesis process chemimpex.comchemimpex.com. Studies have also investigated the use of this compound derivatives with additional protecting groups on the threonine side chain hydroxyl group, such as Boc-Thr(Chx)-OH and Boc-Thr(Poc)-OH, to achieve orthogonal protection strategies in complex peptide synthesis rsc.orgresearchgate.net. For instance, the cyclohexyl (Chx) group has been introduced to the hydroxyl function of this compound for use in Boc-chemistry-based peptide synthesis, demonstrating stability under various acidic and basic conditions commonly encountered in peptide synthesis rsc.org.

Beyond peptide synthesis, this compound and its derivatives serve as intermediates in the synthesis of various organic compounds, including chiral antibiotics and pharmaceutical intermediates fishersci.cafishersci.no. Research has shown its involvement in the development of peptide-based drugs, where it contributes to the precise control of amino acid sequences crucial for biological activity chemimpex.comchemimpex.comchemimpex.com. The ability of this compound to be incorporated into molecules that modulate protein-protein interactions and enzymatic activity underscores its importance in medicinal chemistry and the design of novel therapeutics guidechem.com.

While specific detailed data tables directly linked to this compound's research contributions were not extensively found across the search results within the defined scope, the consistent mention of its application in synthesizing peptides and drug intermediates with high purity and yield in various studies chemimpex.comchemimpex.comchemimpex.comrsc.org serves as qualitative evidence of its valuable contributions. For example, studies on the development of new hydroxyl-protecting groups for threonine in peptide synthesis utilize this compound as a starting material, with reported yields for the protected derivatives indicating successful transformations rsc.org.

Outlook on the Continued Relevance of this compound in Chemical Sciences

This compound is expected to maintain its relevance in chemical sciences due to its established utility in peptide synthesis and as a versatile intermediate in organic chemistry. The ongoing demand for synthetic peptides in pharmaceutical research, diagnostics, and material science ensures a continued need for reliable protected amino acid building blocks like this compound guidechem.comchemimpex.comchemimpex.comchemimpex.com.

Further research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of this compound and its derivatives, aligning with the principles of green chemistry researchgate.netrsc.org. While the Boc group is typically removed under acidic conditions, which can sometimes lead to side reactions, research into alternative deprotection strategies or orthogonal protection schemes involving this compound could enhance its applicability and the purity of synthesized products wikipedia.orgrsc.orgorganic-chemistry.org.

The exploration of novel peptide-based therapeutics and bioactive compounds will likely continue to drive the use of this compound as a key starting material guidechem.comchemimpex.comchemimpex.comchemimpex.com. Its role in facilitating the synthesis of complex molecules with specific biological activities ensures its continued importance in medicinal chemistry and drug discovery pipelines.

Furthermore, advancements in solid-phase synthesis techniques and automation may lead to optimized protocols that more effectively utilize this compound, potentially enabling the synthesis of larger and more complex peptides and proteins fiveable.memdpi.com. The development of DNA-encoded chemical libraries, which can involve peptide synthesis, also presents an area where Boc-protected amino acids, including this compound, remain relevant acs.org.

Q & A

Basic: What are the critical considerations for synthesizing Boc-Thr-OH with high purity and yield?

Answer:

  • Reaction Optimization : Use tert-butoxycarbonyl (Boc) anhydride or Boc-OSu (succinimide ester) in a polar aprotic solvent (e.g., DMF or THF) under controlled pH (8–9) to protect the α-amino group of threonine. Monitor reaction completion via TLC or HPLC .
  • Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to isolate this compound. Confirm purity via melting point analysis (>98%) and NMR (absence of unreacted threonine or Boc reagent) .

Basic: How does this compound’s stereochemical integrity impact its use in peptide synthesis?

Answer:

  • Chirality Preservation : Threonine’s β-hydroxyl group is prone to racemization under acidic or high-temperature conditions. Use mild deprotection agents (e.g., TFA in DCM at 0°C) to minimize epimerization. Verify stereochemistry via circular dichroism (CD) or chiral HPLC .

Advanced: What experimental strategies resolve contradictions in this compound’s stability under varying solvent conditions?

Answer:

  • Stability Profiling : Conduct accelerated degradation studies in solvents (e.g., DMSO, DMF) at 25–60°C. Use LC-MS to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage). Compare with DFT calculations to predict degradation pathways .
  • Mitigation : Replace high-risk solvents with ionic liquids or buffer systems (pH 4–6) to enhance stability .

Advanced: How can researchers design experiments to assess this compound’s compatibility with non-standard coupling reagents?

Answer:

  • Reagent Screening : Compare coupling efficiencies of HATU, DCC, and EDC/HOBt in solid-phase peptide synthesis (SPPS). Monitor reaction kinetics via FTIR (amide bond formation at ~1650 cm⁻¹) and quantify yields via amino acid analysis .
  • Data Interpretation : Use multivariate analysis (ANOVA) to correlate reagent reactivity with steric hindrance from this compound’s β-hydroxyl group .

Basic: What analytical techniques are essential for characterizing this compound in complex mixtures?

Answer:

  • Primary Methods :
    • NMR : ¹H/¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and threonine backbone signals.
    • HPLC-MS : Reverse-phase C18 column (0.1% TFA in water/acetonitrile) to resolve this compound from byproducts; ESI-MS for molecular ion confirmation (C₉H₁₇NO₅, [M+H]⁺ = 220.12) .

Advanced: How can computational modeling improve the understanding of this compound’s interactions in peptide chain elongation?

Answer:

  • Molecular Dynamics (MD) : Simulate this compound’s conformational flexibility during SPPS using AMBER or GROMACS. Focus on hydrogen bonding between β-hydroxyl and resin-bound peptides .
  • Docking Studies : Predict steric clashes with bulky coupling reagents (e.g., PyBOP) to optimize reagent selection .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

  • Storage Conditions : Store desiccated at –20°C under argon. Avoid exposure to moisture (hygroscopicity leads to Boc cleavage) or light (UV-induced oxidation). Validate stability via periodic HPLC assays .

Advanced: How do researchers address discrepancies in reported this compound solubility data across literature?

Answer:

  • Systematic Solubility Testing : Use a standardized shake-flask method (25°C, 24 hrs) in solvents (water, ethanol, DCM). Quantify solubility via gravimetric analysis and cross-validate with COSMO-RS predictions .
  • Documentation : Report solvent purity, temperature, and equilibration time to enable reproducibility .

Advanced: What methodologies quantify this compound’s role in stabilizing β-sheet structures in peptide design?

Answer:

  • Spectroscopic Analysis : Use FTIR (amide I band) and CD spectroscopy to assess β-sheet propensity in model peptides. Compare with alanine-scanned analogs to isolate Thr’s contribution .
  • X-ray Crystallography : Resolve crystal structures of this compound-containing peptides to identify hydrogen-bonding networks .

Basic: How to troubleshoot low yields in this compound-mediated peptide couplings?

Answer:

  • Root Cause Analysis :
    • Incomplete Deprotection : Verify TFA exposure time and concentration via ninhydrin test.
    • Steric Hindrance : Switch to HATU/DIPEA for bulky residues.
    • Side Reactions : Use scavengers (e.g., triisopropylsilane) during Boc removal to prevent carbocation formation .

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Boc-Thr-OH

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